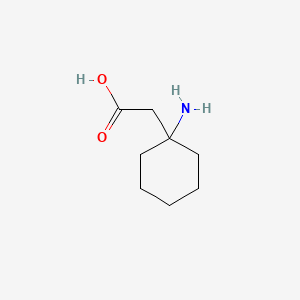

2-(1-Aminocyclohexyl)acetic acid

Description

2-(1-Aminocyclohexyl)acetic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in natural proteins. Its structure is characterized by a cyclohexane (B81311) ring to which both an amino group and an acetic acid group are attached at the same carbon atom. This arrangement gives it distinct properties that are highly valued in specific areas of chemical research.

This compound is classified as a β-amino acid. In these compounds, the amino group is attached to the second carbon atom (the β-carbon) away from the carboxyl group. This is in contrast to α-amino acids, the fundamental building blocks of proteins, where the amino group is on the α-carbon. The structural isomerism of β-amino acids, including alicyclic derivatives like this compound, makes them important subjects of study. mmsl.cz

The presence of the amino and carboxylic acid functionalities on a rigid alicyclic ring makes these compounds interesting synthons in drug research. mmsl.cz Oligomers of cyclic β-amino acids, often referred to as β-peptides, are known to form stable, predictable secondary structures, such as helices. wisc.edu Research on hybrid peptides containing this compound has explored the formation of specific helical folds, demonstrating its utility in directing peptide conformation. lookchem.com

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 37631-92-8 |

A key feature of this compound that attracts scientific attention is its nature as a conformationally constrained building block. The cyclohexane ring is a rigid scaffold that limits the rotational freedom of the molecule compared to linear amino acids. This rigidity is highly desirable in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. nih.govazolifesciences.com

By incorporating constrained units like this compound into a peptide sequence, chemists can induce and stabilize specific three-dimensional structures, such as turns and helices. researchgate.netnih.gov This control over the peptide's conformation is crucial for studying protein-protein interactions and for designing molecules that can bind to biological targets with high affinity and selectivity. nih.gov The predictable folding patterns of oligomers containing cyclic β-amino acids underscore their importance in creating novel polymers with defined shapes, often called "foldamers." wisc.edu The use of such building blocks is a fundamental strategy in modern medicinal chemistry and materials science. nih.govresearchgate.net

The primary research trajectory for this compound is its application in the synthesis of peptides and peptidomimetics. lookchem.comnih.govyoutube.com Scientists utilize it as a tool to investigate the principles of peptide folding and to construct novel bioactive molecules. nih.gov Studies have focused on how the incorporation of this rigid β-amino acid influences the secondary structure of peptide chains, leading to the formation of stable helical structures. lookchem.com

Another area of interest stems from its structural relationship to gabapentin (B195806), a compound with neurological activity. medchemexpress.comlgcstandards.comnih.gov While distinct from gabapentin, the shared cyclohexane core suggests potential, albeit less explored, applications in medicinal chemistry for the development of new therapeutic agents. medchemexpress.comnih.gov The main focus, however, remains firmly within the realm of peptide chemistry, where it serves as a valuable component for creating synthetic peptides with tailored structures and functions. researchgate.netnih.gov This research is pivotal for advancing the design of molecules with potential applications in therapeutics and diagnostics. azolifesciences.com

Table 2: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| Acetic acid |

| Gabapentin |

Structure

3D Structure

Properties

IUPAC Name |

2-(1-aminocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-8(6-7(10)11)4-2-1-3-5-8/h1-6,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBWDIQPPZCDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37631-92-8 | |

| Record name | 2-(1-Aminocyclohexyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 1 Aminocyclohexyl Acetic Acid and Its Precursors

Direct Synthetic Routes to 2-(1-Aminocyclohexyl)acetic Acid

Direct synthetic routes offer efficient pathways to this compound, often by constructing the core structure in a minimal number of steps.

Rodionov Reaction and Related Condensation Mechanisms

The Rodionov reaction is a classical and effective method for the synthesis of β-amino acids. researchgate.netfarmaciajournal.com This one-pot reaction typically involves the condensation of an aldehyde or ketone, malonic acid, and ammonia (B1221849) (often generated in situ from ammonium (B1175870) acetate). researchgate.netfarmaciajournal.comdocumentsdelivered.com In the context of this compound, cyclohexanone (B45756) serves as the ketone starting material. The reaction proceeds through the formation of an imine intermediate from the reaction of cyclohexanone and ammonia. This is followed by a Knoevenagel-type condensation with malonic acid, and subsequent decarboxylation to yield the target β-amino acid. farmaciajournal.com

A specific example involves the reaction of cyclohexanone, malonic acid, and ammonium acetate (B1210297) in a suitable solvent, such as 1-butanol, under reflux conditions. researchgate.net The use of glacial acetic acid as a solvent has been shown to improve reaction yields by favoring the formation of the imine intermediate. farmaciajournal.com While effective, the Rodionov reaction can sometimes be accompanied by the formation of by-products like propenoic and ylidenemalonic acids through competing Knoevenagel condensation pathways. farmaciajournal.comdocumentsdelivered.com

Another condensation-based approach involves the reaction of cyclohexanone and cyanoacetic acid. This method proceeds through the formation of an intermediate lactim, which is then hydrolyzed to yield cyclohexanediacetic acid monoamide, a key intermediate for gabapentin (B195806) (a derivative of this compound). google.com

Catalytic Hydrogenation Strategies from Aromatic and Unsaturated Precursors

Catalytic hydrogenation is a versatile strategy for the synthesis of this compound, starting from either aromatic or unsaturated precursors. A common approach involves the hydrogenation of a cyclohexylidene acetic acid derivative. For instance, an alkyl ester of cyclohexylideneacetic acid can be converted to an alkyl ester of 1-(nitromethyl)cyclohexyl-acetic acid via a Michael addition with nitromethane (B149229). google.com Subsequent hydrolysis and catalytic hydrogenation of the nitro group to an amine, often using catalysts like palladium on carbon (Pd/C), yields this compound. google.comgoogle.com

Alternatively, hydrogenation can be employed to reduce the aromatic ring of a phenylacetic acid derivative. This approach, however, is less direct for the specific target compound. A more relevant application is the hydrogenation of unsaturated intermediates. For example, α,β-unsaturated esters can be converted to the corresponding saturated β-amino acids via catalytic hydrogenation. tandfonline.com This method is particularly useful in stereoselective syntheses, where the stereochemistry of the final product can be influenced by the geometry of the unsaturated precursor. tandfonline.com Various transition metal catalysts, including those based on platinum and ruthenium, are effective for these transformations. google.com The choice of catalyst and reaction conditions can be critical for achieving high yields and selectivities. For instance, Cu(I) coordinated amino-functionalized poly(ionic liquid)s and Zn-promoted Cu/Al2O3 catalysts have been developed for the highly selective hydrogenation of cyclohexyl acetate to cyclohexanol, a related transformation. rsc.orgrsc.orgbohrium.com

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound enantiomers and diastereomers is of high importance.

Chiral Auxiliary and Asymmetric Catalysis Approaches for β-Amino Acids

The synthesis of enantiomerically pure β-amino acids can be achieved through various asymmetric strategies, including the use of chiral auxiliaries and asymmetric catalysis. researchgate.nethilarispublisher.comrsc.org

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter is created, the auxiliary is removed. This approach has been widely applied to the synthesis of β-amino acids. For example, chiral auxiliaries can be appended to either the nucleophile or the electrophile in conjugate addition reactions to α,β-unsaturated systems. tandfonline.com Chiral oxazolidinones, derived from amino acids, are common auxiliaries that can control the stereoselective alkylation of enolates. youtube.com

Asymmetric catalysis utilizes a chiral catalyst to generate a chiral product from a prochiral substrate. youtube.com This method is often more efficient than using stoichiometric chiral auxiliaries. youtube.com Asymmetric hydrogenation is a powerful tool for producing chiral amino acids. nih.govacs.org Chiral catalysts, often based on transition metals like rhodium and ruthenium complexed with chiral phosphine (B1218219) ligands, can achieve high enantioselectivities in the hydrogenation of prochiral enamines or α,β-unsaturated esters. google.comhilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by bisphosphepine ligands has been reported to proceed with high yield and enantioselectivity. hilarispublisher.com Iron-based catalysts have also emerged as a more environmentally friendly alternative for the asymmetric transfer hydrogenation of imines to amines. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has also made significant contributions to the asymmetric synthesis of β-amino acids. tandfonline.comyoutube.com Chiral phosphoric acids, for example, have been used to catalyze the desymmetrization of meso-1,3-diketones through imine condensation, providing access to cyclic β-enaminones with a remote β-stereogenic center in high yields and enantioselectivities. researchgate.net

Control of Cyclohexane (B81311) Ring Stereochemistry in Synthetic Pathways

Controlling the stereochemistry of the cyclohexane ring is crucial when synthesizing substituted derivatives like this compound. The conformation of the cyclohexane ring, which typically exists in a chair form, dictates the spatial arrangement of its substituents as either axial or equatorial. mvpsvktcollege.ac.in The relative stability of these conformations influences the stereochemical outcome of reactions.

Several strategies have been developed to control the stereochemistry of substituted cyclohexanes. acs.orgnih.gov One approach involves the hydrogenation of an aromatic precursor, where the stereochemistry can be directed by the choice of catalyst and reaction conditions. acs.org Another powerful method is the Diels-Alder cycloaddition, which allows for the construction of the cyclohexane ring with defined stereochemistry. acs.org

More recent methods include iridium-catalyzed (5 + 1) annulation strategies that can produce multisubstituted cyclohexanes with high levels of stereocontrol. acs.org In this approach, a γ-stereocenter on a diol precursor can direct the formation of new stereogenic centers on the cyclohexane ring. acs.org Furthermore, the stereochemical outcome of reactions on the cyclohexane ring can be influenced by existing stereocenters within the molecule, a concept known as substrate control. youtube.com For disubstituted cyclohexanes, the cis and trans isomers can have different stabilities and reactivities, which must be considered during synthesis design. mvpsvktcollege.ac.inlibretexts.org For example, in 1,2- and 1,3-disubstituted cyclohexanes, the trans isomers exist as a pair of enantiomers, while the cis isomer is often a meso compound. libretexts.org

Synthesis of Functionalized Intermediates and Protected Forms of this compound

The synthesis of functionalized intermediates and protected forms of this compound is essential for its incorporation into more complex molecules and for facilitating certain chemical transformations. Protecting groups are temporarily attached to the amino and carboxylic acid functionalities to prevent them from undergoing unwanted reactions.

Common N-protecting groups for amino acids include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). These groups can be introduced and removed under specific conditions. For instance, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and can be removed with a strong acid. The amino group of this compound can be protected to facilitate subsequent reactions.

The carboxylic acid group is often protected as an ester, such as a methyl or benzyl (B1604629) ester. These esters can be synthesized by reacting the carboxylic acid with the corresponding alcohol in the presence of an acid catalyst. The benzyl ester, for example, can be cleaved by hydrogenolysis.

The synthesis of functionalized intermediates can also involve the introduction of other chemical groups onto the cyclohexane ring or the acetic acid side chain. This can be achieved through various organic reactions. For example, conformationally restricted analogues of gabapentin, a derivative of this compound, have been synthesized, highlighting the importance of creating functionalized intermediates for drug discovery. nih.gov The synthesis of mutual prodrugs of gabapentin and pregabalin, another related β-amino acid, also relies on the preparation of specific ester derivatives. nih.gov

Esterification and Amine Protection Strategies

The dual functionality of this compound, containing both a carboxylic acid and a primary amine, necessitates strategic protection and activation steps during its chemical manipulation. Esterification of the carboxylic acid and protection of the amine are fundamental transformations that enable selective reactions at other positions of the molecule.

Esterification:

The conversion of the carboxylic acid moiety to an ester is a common strategy to increase solubility in organic solvents and to protect it from participating in undesired side reactions. A widely used method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For amino acids, the use of hydrochloric acid as both the catalyst and the solvent (e.g., in methanol (B129727) or ethanol) is a well-established procedure. This method simultaneously protects the amine group as its hydrochloride salt, preventing it from interfering with the esterification reaction.

A general procedure involves heating the amino acid in a solution of the desired alcohol saturated with hydrogen chloride gas. Alternatively, a mixture of the alcohol and a concentrated acid like sulfuric acid can be employed. masterorganicchemistry.comchemguide.co.uk The reaction is typically driven to completion by using a large excess of the alcohol and by removing the water formed during the reaction. masterorganicchemistry.com

Amine Protection:

Protecting the primary amine group is crucial for preventing its reaction during subsequent synthetic steps, such as amide bond formation or reactions involving the carboxylic acid. The choice of the protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. Common amine protecting groups include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). masterorganicchemistry.commasterorganicchemistry.com

The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. masterorganicchemistry.com It is stable under a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com

The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) and a base. masterorganicchemistry.com A key advantage of the Cbz group is its stability to acidic conditions, allowing for the selective deprotection of a Boc group in its presence. The Cbz group is typically removed by catalytic hydrogenation. masterorganicchemistry.commasterorganicchemistry.com

The following table summarizes common esterification and amine protection strategies applicable to this compound:

| Transformation | Reagents and Conditions | Key Features | References |

| Esterification | Alcohol (e.g., MeOH, EtOH), HCl (gas) or H₂SO₄ (cat.), Reflux | - Simple and direct method.- Amine is protected as the hydrochloride salt. | masterorganicchemistry.comchemguide.co.ukgoogle.com |

| Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaOH) | - Stable to a wide range of conditions.- Cleaved by strong acids (e.g., TFA). | masterorganicchemistry.com |

| Cbz Protection | Benzyl chloroformate (Cbz-Cl), Base (e.g., NaHCO₃, K₂CO₃) | - Stable to acidic conditions.- Removed by catalytic hydrogenation. | masterorganicchemistry.commasterorganicchemistry.com |

Preparation of Key Synthons for Further Derivatization

The synthesis of derivatives of this compound often relies on the preparation of key intermediates or synthons that can be readily modified. These synthons typically possess a protected or masked functional group that can be unmasked and reacted in a later step.

A promising strategy for the synthesis of precursors to this compound involves the use of nitro compounds. For instance, a synthetic route to the related compound 1-(aminomethyl)cyclohexyl-acetic acid utilizes 1-(nitromethyl)cyclohexyl-acetic acid derivatives as key intermediates. google.com This approach involves the Michael addition of nitromethane to an α,β-unsaturated ester, followed by hydrogenation of the nitro group to the corresponding amine. google.com

A plausible synthetic route to a key precursor for this compound could start from cyclohexanone. A Wittig or Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) or phosphonium (B103445) ylide containing a protected amino group or a nitro group at the alpha position could furnish a cyclohexylidene acetic acid derivative. Subsequent reduction of the double bond and the nitro group (if present) would yield the desired this compound scaffold.

Another relevant approach is the synthesis of trans-4-amino-cyclohexyl acetic acid ethyl ester, which starts from 4-nitrophenyl acetic acid. google.com This process involves the hydrogenation of the nitro group and the aromatic ring, followed by esterification. google.com This highlights the utility of nitro-aromatic compounds as precursors to substituted cyclohexylamines.

The table below outlines potential key synthons and their synthetic precursors for the derivatization of this compound:

| Key Synthon | Synthetic Precursor(s) | Synthetic Strategy | References |

| Ethyl 2-(1-nitrocyclohexyl)acetate | Cyclohexanone, Ethyl nitroacetate | Knoevenagel condensation followed by reduction of the double bond. | (Conceptual) |

| 2-(1-Azidocyclohexyl)acetic acid | 2-(1-Bromocyclohexyl)acetic acid | Nucleophilic substitution with sodium azide. | (Conceptual) |

| Ethyl 2-(cyclohexylidene)acetate | Cyclohexanone, Triethyl phosphonoacetate | Horner-Wadsworth-Emmons reaction. | google.com |

| 1-(Nitromethyl)cyclohexyl-acetic acid derivatives | Cyclohexylidene-acetic acid ester, Nitromethane | Michael addition. | google.com |

The development of robust and versatile synthetic routes to these key synthons is essential for enabling the exploration of the chemical space around this compound and for the discovery of new molecules with valuable properties.

Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 1 Aminocyclohexyl Acetic Acid and Its Complexes

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound.

Single-Crystal X-ray Diffraction Analysis of 2-(1-Aminocyclohexyl)acetic Acid and its Derivatives

While the crystal structure for the parent this compound is not readily found in the surveyed literature, detailed single-crystal X-ray diffraction studies have been performed on its derivatives, providing critical insights into the expected molecular geometry and conformation.

A notable example is the derivative 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate. nih.gov The analysis of this compound reveals that the cyclohexane (B81311) ring adopts a stable chair conformation. In this conformation, the bulky tert-butyl group and the amino group are situated in equatorial positions to minimize steric strain, while the carboxymethyl group occupies an axial position. nih.gov Similarly, the crystal structure of 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, a derivative of the isomeric compound gabapentin (B195806), also confirms a chair conformation for the cyclohexane ring. nih.gov The study of 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid shows the acetic acid group is oriented at a significant dihedral angle with respect to the plane of the cyclohexane ring. nih.gov

These findings strongly suggest that this compound itself would feature a cyclohexane ring in a chair conformation, as this is the most energetically favorable arrangement for such six-membered rings.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₂₃NO₂·0.5H₂O |

| Formula Weight (Mᵣ) | 222.32 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 6.4164 (2) |

| b (Å) | 10.8091 (3) |

| c (Å) | 19.1335 (6) |

| α (°) | 96.843 (3) |

| β (°) | 92.018 (3) |

| γ (°) | 93.901 (3) |

| Volume (V) (ų) | 1313.25 (7) |

| Z | 4 |

Elucidation of Hydrogen Bonding Networks and Zwitterionic Character in Solid State

Amino acids are well-known to exist as zwitterions in the solid state, where the acidic proton from the carboxyl group transfers to the basic amino group, resulting in a molecule with both a negatively charged carboxylate (COO⁻) and a positively charged ammonium (B1175870) (NH₃⁺) group. psu.edu

The crystal structure of the derivative 2-(1-amino-4-tert-butylcyclohexyl)acetic acid confirms this behavior, as the molecules are present as zwitterions. nih.gov The structure is extensively stabilized by a network of hydrogen bonds. An intramolecular N—H⋯O hydrogen bond is observed, creating a six-membered ring that adds rigidity to the molecular conformation. nih.gov Furthermore, extensive intermolecular hydrogen bonds dictate the crystal packing. These include N—H⋯O interactions that link the zwitterions head-to-head. The inclusion of a water molecule in the crystal lattice adds to the complexity of this network, participating in further O—H⋯O and N—H⋯O hydrogen bonds. nih.gov This intricate network of hydrogen bonds results in the formation of sandwich-like layers, characterized by a hydrophilic interior containing the charged functional groups and water, and a hydrophobic exterior composed of the hydrocarbon portions of the molecules. nih.gov In another related derivative, the crystal structure reveals inversion dimers formed through strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov

Crystallographic Studies of Metal Complexes Incorporating this compound

Specific crystallographic data for metal complexes of this compound were not found in the reviewed literature. However, the structure of the molecule, containing both a hard carboxylate oxygen donor and a borderline amine nitrogen donor, makes it a versatile chelating ligand for a variety of metal ions. The stoichiometry and stereochemistry of such complexes are often studied using techniques like X-ray crystallography. rsc.org

Studies on related amino acid complexes show that the ligand can coordinate to metal centers in different ways. For instance, the final step in ethylene (B1197577) biosynthesis involves an enzyme where an iron(II) ion is ligated by three residues, including an aspartate, within the active site, demonstrating the biological relevance of metal-amino acid coordination. nih.gov The formation of polymeric structures is also common in metal complexes of carboxylic acids. jocpr.com Given the presence of both an amine and a carboxylate group, this compound is expected to act as a bidentate N,O-donor ligand, forming stable five- or six-membered chelate rings with transition metal ions. The resulting complexes could be mononuclear, with a 1:1 or 1:2 metal-to-ligand ratio, or could form polynuclear or polymeric structures, with the carboxylate group bridging between metal centers.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of molecules in various states. NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms in solution, while IR and Raman spectroscopy probe the vibrational modes of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT 135) for Solution-State Structural Assignments

The complete assignment of proton (¹H) and carbon-13 (¹³C) NMR spectra is essential for confirming the molecular structure of this compound in solution. While a dedicated full analysis for this specific compound is not available, the expected chemical shifts can be predicted based on standard ranges for its constituent functional groups. nih.govnih.gov

¹H NMR: The proton spectrum is expected to show a complex multiplet pattern for the ten protons on the cyclohexane ring, likely in the range of δ 1.2-1.8 ppm. The two protons of the methylene (B1212753) (CH₂) group adjacent to the carboxyl group would appear as a singlet or AB quartet, expected around δ 2.2-2.5 ppm. The protons of the amino group (or ammonium group in acidic solution) would be visible, though their signal can be broad and its position variable depending on solvent and concentration. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm).

¹³C NMR: The ¹³C spectrum would provide distinct signals for each carbon atom. The carboxyl carbon (C=O) is expected at the most downfield position, typically δ 175-185 ppm. The quaternary carbon of the cyclohexane ring bonded to both the amino and the acetic acid groups would appear around δ 55-65 ppm. The methylene carbon of the acetic acid moiety is expected around δ 40-50 ppm. The carbons of the cyclohexane ring would resonate in the δ 20-40 ppm range.

DEPT 135: A Distortionless Enhancement by Polarization Transfer (DEPT) 135 experiment would be invaluable for distinguishing between the different types of carbon atoms. In a DEPT-135 spectrum, CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (like the C=O and the C1 of the ring) are not observed. This would allow for the unambiguous assignment of the CH₂ signals of the cyclohexane ring and the acetic acid side chain. researchgate.net

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Signal |

|---|---|---|---|

| -CH₂- (cyclohexane) | ~1.2 - 1.8 (m) | ~20 - 40 | Negative |

| -NH₂ | Variable, broad | - | - |

| Quaternary C (C1) | - | ~55 - 65 | Absent |

| -CH₂-COOH | ~2.2 - 2.5 (s) | ~40 - 50 | Negative |

| -COOH | ~10 - 12 (br s) | - | - |

| -COOH | - | ~175 - 185 | Absent |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the characteristic vibrations of chemical bonds. For a zwitterionic amino acid like this compound, IR and Raman spectra are expected to show characteristic bands for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups, in addition to the vibrations of the cyclohexane skeleton.

Key expected vibrational modes include:

N-H Stretching: In the zwitterionic form, the stretching vibrations of the N-H bonds in the NH₃⁺ group would appear as a broad, strong band in the IR spectrum, typically in the 3100-2600 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the methylene and cyclohexane groups are expected in the 3000-2850 cm⁻¹ range. rasayanjournal.co.inspectroscopyonline.com

C=O Stretching: For the zwitterionic form, the strong asymmetric stretching vibration of the carboxylate group (COO⁻) is expected around 1600-1550 cm⁻¹, while the weaker symmetric stretch appears near 1400 cm⁻¹. If the compound exists in its non-zwitterionic form, a strong C=O stretch for the carboxylic acid would be observed at a higher frequency, typically 1750-1700 cm⁻¹. rasayanjournal.co.inspectroscopyonline.com

N-H Bending: The deformation or bending vibrations of the NH₃⁺ group would give rise to bands around 1620-1500 cm⁻¹.

Cyclohexane Vibrations: The spectrum will also contain a series of bands corresponding to the rocking, scissoring, and twisting vibrations of the CH₂ groups and the C-C stretching of the cyclohexane ring, typically found in the fingerprint region below 1500 cm⁻¹. rasayanjournal.co.in

| Frequency Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3100 - 2600 | ν(N-H) of NH₃⁺ (stretching) | Strong, Broad |

| 3000 - 2850 | ν(C-H) of CH₂ (stretching) | Medium-Strong |

| 1600 - 1550 | νₐₛ(COO⁻) (asymmetric stretching) | Strong |

| 1620 - 1500 | δ(N-H) of NH₃⁺ (bending) | Medium-Strong |

| ~1400 | νₛ(COO⁻) (symmetric stretching) | Medium-Weak |

| < 1500 | Cyclohexane ring vibrations | Multiple, Variable |

Ultraviolet-Visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Transitions and Metal Ion Environments

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions within a molecule. For a compound like this compound, which lacks extensive chromophores, the UV-Vis spectrum is expected to show absorptions primarily in the lower UV region, associated with n→σ* transitions of the amine and carboxylic acid functional groups. However, when this ligand coordinates with transition metal ions, its UV-Vis spectrum becomes significantly more informative. The formation of metal complexes often gives rise to new, intense absorption bands in the UV-Vis region. These bands can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center. For instance, studies on related gold(III) N-heterocyclic carbene complexes have shown intense absorptions between 230-290 nm. researchgate.net The position and intensity of these bands provide critical information about the geometry and electronic structure of the coordination sphere.

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful method specifically for studying species with unpaired electrons, such as transition metal complexes or organic radicals. wikipedia.org Since this compound itself is not paramagnetic, it is EPR-silent. However, its complexes with paramagnetic metal ions, such as Cu(II), Mn(II), or V(IV) (as vanadyl), would yield rich EPR spectra. numberanalytics.comiitb.ac.in

EPR spectroscopy provides detailed insights into:

The Metal Ion's Oxidation State: The presence of an EPR signal confirms a paramagnetic state.

The Geometry of the Complex: The g-factor, a key parameter in EPR, is sensitive to the electronic environment and symmetry around the metal ion. numberanalytics.com Anisotropic spectra, with different g-values (g∥ and g⊥), indicate a lower symmetry environment (e.g., tetragonal or square planar), which is common for such complexes. iitb.ac.in

Hyperfine Interactions: The coupling of the electron spin with the nuclear spin of the metal ion (hyperfine coupling) and with ligand atoms (superhyperfine coupling) causes splitting of the EPR signal. iitb.ac.in For example, a complex with a single copper(II) ion (I=3/2) typically shows a four-line pattern due to hyperfine splitting. The magnitude of the hyperfine coupling constant (A) offers information about the degree of covalency in the metal-ligand bond and the nature of the ground state orbital of the unpaired electron. iitb.ac.innih.gov

A two-dimensional EPR analysis method, which studies spectra as a function of both magnetic field and reactant concentrations, can be employed to unravel complex equilibrium systems involving multiple paramagnetic species. nih.gov This approach allows for the simultaneous determination of the magnetic parameters and formation constants for each complex formed in solution. nih.gov

Table 1: Key Spectroscopic Parameters from EPR Analysis of Paramagnetic Metal Complexes

| Parameter | Information Obtained | Typical Observation for a Cu(II) Complex |

|---|---|---|

| g-factor (g) | Provides information on the electronic structure and symmetry of the metal ion's environment. numberanalytics.com | Anisotropic values (g∥ > g⊥ > 2.0023) suggest a dx²-y² ground state in an axially elongated geometry. |

| Hyperfine Coupling Constant (A) | Measures the interaction between the electron spin and the metal's nuclear spin; indicates the nature of the metal-ligand bond. iitb.ac.in | A four-line pattern for the g∥ component due to coupling with the Cu nucleus (I=3/2). |

| Superhyperfine Coupling | Interaction with ligand nuclei (e.g., 14N); confirms direct coordination of the ligand's donor atoms. | Splitting of hyperfine lines, indicating coordination through the nitrogen atom of the amino group. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, offering significant advantages over low-resolution mass spectrometry. alevelchemistry.co.uk Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of a compound's elemental formula. alevelchemistry.co.ukyoutube.com For this compound (C₈H₁₅NO₂), HRMS can distinguish its exact mass from other isobaric compounds that might have the same nominal mass.

Beyond accurate mass determination, HRMS provides detailed information through the analysis of fragmentation patterns. chemguide.co.uk When the molecular ion (M⁺) is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to follow patterns typical for amino acids and cyclic alkanes.

Key fragmentation pathways would likely include:

Loss of the Carboxyl Group: Cleavage of the bond next to the carbonyl group can result in the loss of •COOH (45 Da) or H₂O (18 Da). libretexts.orgwhitman.edu

Alpha-Cleavage: The C-C bond adjacent to the amino group is prone to cleavage, a common fragmentation route for amines. libretexts.orgmiamioh.edu

Ring Fragmentation: The cyclohexane ring can undergo fragmentation, typically losing ethylene (28 Da) or an ethyl radical (29 Da), which is characteristic of cyclic alkanes. whitman.edu The stability of the ring structure may lead to a relatively intense molecular ion peak. whitman.edu

The resulting fragmentation graph, where nodes represent ions and edges represent fragmentation events, provides a detailed fingerprint of the molecule's structure. researchgate.net By analyzing the accurate masses of these fragments, their elemental compositions can be confirmed, lending further confidence to the structural assignment.

Table 2: Predicted HRMS Fragmentation for this compound (C₈H₁₅NO₂)

| Fragment Ion | Proposed Loss | m/z (Nominal) | Significance |

|---|---|---|---|

| [M-H₂O]⁺ | Loss of a water molecule | 139 | Common for carboxylic acids |

| [M-COOH]⁺ | Loss of the carboxylic acid group | 112 | Indicates the presence of a carboxylic acid moiety libretexts.org |

| [M-C₂H₄]⁺ | Loss of ethylene from the ring | 129 | Characteristic of cyclohexane ring fragmentation whitman.edu |

| [C₆H₁₀N]⁺ | Cleavage of the carboxymethyl group | 96 | Represents the aminocyclohexyl core |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface) onto a molecular surface, this technique provides a detailed picture of how molecules pack together in the solid state. researchgate.net

For this compound, a molecule with both hydrogen bond donors (amine and carboxylic acid protons) and acceptors (carbonyl and hydroxyl oxygens, and the nitrogen atom), hydrogen bonding is expected to be a dominant force in its crystal packing. The Hirshfeld surface, typically colored according to a normalized contact distance (dnorm), would reveal intense red spots corresponding to these strong N-H···O and O-H···O hydrogen bonds. nih.gov These interactions are crucial in forming supramolecular structures such as dimers or chains. nih.govutm.my

In addition to strong hydrogen bonds, Hirshfeld analysis can quantify weaker, yet significant, interactions. The two-dimensional "fingerprint plot," which plots dᵢ versus dₑ, provides a quantitative summary of all intermolecular contacts. nih.govutm.my For this compound, the fingerprint plot would likely show distinct contributions from:

O···H/H···O contacts: Appearing as sharp spikes, representing the strong hydrogen bonds. nih.gov

N···H/H···N contacts: Representing hydrogen bonds involving the amino group. nih.gov

By deconstructing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative understanding of the forces governing the crystal architecture. nih.govnih.gov

Conformational Analysis and Stereochemical Properties of 2 1 Aminocyclohexyl Acetic Acid

Analysis of Cyclohexane (B81311) Ring Conformations (e.g., Chair, Boat)

The cyclohexane ring, a core structural feature of 2-(1-aminocyclohexyl)acetic acid, is not planar. To alleviate ring strain, it adopts several puckered conformations. The most stable of these is the chair conformation , which minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent C-H bonds are staggered. pressbooks.pubbyjus.com Less stable is the boat conformation , which suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed C-H bonds along the sides. byjus.com

In a derivative of this compound, specifically 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, X-ray crystallography has confirmed that the cyclohexane ring adopts a chair conformation. nih.gov The puckering parameters, QT = 0.555 (2) Å, θ = 175.8 (2)°, and φ = 328 (3)°, quantitatively describe this conformation. nih.gov While this derivative provides valuable insight, the preferred conformation in the parent molecule in solution may differ. Low-temperature 1H NMR studies of gabapentin (B195806), a closely related analog, have shown that at -80 °C, two conformers exist in a 1:2 ratio, corresponding to the aminomethyl group being in the axial (less abundant) and equatorial (more abundant) positions, respectively. mdpi.com This suggests that in solution, an equilibrium between these two chair conformers is likely for this compound as well.

It is important to note that other, higher-energy conformations such as the twist-boat and half-chair exist as intermediates during the ring-flipping process, but their populations are generally negligible at room temperature. byjus.com

Intramolecular and Intermolecular Interactions Influencing Conformation

The preferred conformation of this compound is not solely determined by the inherent energetics of the cyclohexane ring but is also significantly influenced by a network of intramolecular and intermolecular interactions. These non-covalent forces play a crucial role in stabilizing specific spatial arrangements of the functional groups.

Intramolecular Interactions:

A key intramolecular interaction is the formation of hydrogen bonds. In the zwitterionic form, which is expected to be prevalent at physiological pH, the positively charged amino group (-NH3+) can form a hydrogen bond with the negatively charged carboxylate group (-COO-). mdpi.comresearchgate.net This interaction can lead to the formation of a pseudo-ring structure, which can influence the orientation of the side chains relative to the cyclohexane ring.

In a crystalline derivative, 2-{1-[(2-Nitrobenzenesulfonamido)methyl]cyclohexyl}acetic acid, a bifurcated intramolecular N-H···O hydrogen bond is observed, resulting in the formation of S(7) rings. nih.gov This demonstrates the potential for such interactions to lock the molecule into a specific conformation. Theoretical studies on related quinolone carboxylic acid derivatives have also highlighted the stabilizing effect of intramolecular hydrogen bonds between a carboxylic OH group and a nearby carbonyl oxygen, leading to the formation of a quasi-ring. mdpi.com

Intermolecular Interactions:

The interplay between intramolecular and intermolecular forces is highlighted by the observation that in some crystal structures of gabapentin with multiple molecules in the asymmetric unit (Z' > 1), both axial and equatorial conformers can coexist. mdpi.com This indicates that the stabilization gained from intermolecular packing arrangements can sometimes outweigh the intrinsic energy difference between the conformers in an isolated state. mdpi.com

The study of the molecular interactions of this compound in aqueous solutions using techniques like ultrasonic velocity measurements can provide further insights into the solute-solvent interactions and their effect on the conformational equilibrium. jocpr.com

Chiral Purity and Enantiomeric Excess Determination Methods

While this compound itself is not chiral, the introduction of substituents on the cyclohexane ring or the side chains can create chiral centers, leading to the existence of enantiomers. The determination of chiral purity, or enantiomeric excess (ee), is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net

Several analytical techniques are employed to determine the enantiomeric excess of chiral carboxylic acids and related compounds:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and accurate method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For complex molecules, derivatization may be necessary to improve separation and detection. nih.gov

Gas Chromatography (GC): Similar to HPLC, GC can be used for enantiomeric separation, often requiring derivatization of the analyte to make it volatile. nih.gov

Spectrophotometric Methods: These methods often involve the reaction of the analyte with a chiral or achiral reagent to produce a diastereomeric or colored complex that can be quantified. japsonline.comnih.govscirp.org For instance, the reaction of gabapentin with salicylaldehyde (B1680747) forms a colored Schiff base that can be measured spectrophotometrically. japsonline.com While not directly measuring enantiomeric excess, these methods are useful for quantifying the total amount of the compound.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The sign and magnitude of the CD signal can be used to determine the absolute configuration and enantiomeric excess of a sample. nih.gov The association of a chiral carboxylate with an achiral host, such as a copper(II) complex, can induce a CD signal that allows for the determination of the guest's enantiomeric excess. nih.gov

The table below summarizes some of the methods used for the determination of related compounds, which could be adapted for chiral derivatives of this compound.

| Method | Principle | Application | Reference |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers | nih.govnih.gov |

| Gas Chromatography | Separation of volatile derivatives on a chiral column | Quantification of enantiomers | nih.gov |

| Spectrophotometry | Formation of a colored product | Quantification of total drug concentration | japsonline.comnih.govscirp.org |

| Circular Dichroism | Differential absorption of circularly polarized light | Determination of enantiomeric excess and absolute configuration | nih.gov |

Influence of Substituents and Environment on Preferred Stereoisomeric Forms

The stereochemical outcome of this compound and its derivatives is highly sensitive to both the nature and position of substituents on the molecule and the surrounding chemical environment.

Influence of Substituents:

The addition of substituents to the cyclohexane ring can have a profound impact on the conformational equilibrium. For instance, in methylcyclohexane, the chair conformation with the methyl group in the equatorial position is strongly favored over the axial position due to the avoidance of 1,3-diaxial interactions. libretexts.org Similarly, for substituted derivatives of this compound, bulky substituents will preferentially occupy the equatorial position to minimize steric strain.

The electronic properties of substituents can also play a role. Electron-withdrawing or electron-donating groups can influence the strength of intramolecular hydrogen bonds and other non-covalent interactions, thereby shifting the conformational equilibrium.

Influence of Environment:

The surrounding environment, particularly the solvent, can significantly affect the preferred stereoisomeric form. In solution, the equilibrium between the axial and equatorial conformers of the aminomethyl group in gabapentin is different from that observed in the solid state, highlighting the role of intermolecular forces in crystals. mdpi.com

The pH of the solution is another critical environmental factor. At physiological pH, this compound exists as a zwitterion, which can facilitate intramolecular hydrogen bonding. mdpi.com Changes in pH will alter the ionization state of the amino and carboxyl groups, thereby modifying the intramolecular and intermolecular interactions and potentially shifting the conformational preference.

Furthermore, interactions with other molecules in the environment, such as biological receptors or other drugs, can favor a specific conformation. For example, gabapentin is known to interact with the α2δ-1 subunit of voltage-gated calcium channels, and it is likely that only one of its conformers is active in binding. drugbank.comwikipedia.orgnih.gov

The presence of certain drugs, such as antacids containing magnesium oxide, can interact with gabapentin, potentially altering its absorption and bioavailability, which could be related to changes in its chemical form in the gastrointestinal tract. nih.gov Even environmental exposure to compounds like gabapentin has been shown to have chronic effects on aquatic organisms, indicating that environmental factors can influence the biological activity of these molecules. nih.gov

Computational Chemistry and Theoretical Studies on 2 1 Aminocyclohexyl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. nih.gov These computational techniques solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties. nih.gov

For 2-(1-Aminocyclohexyl)acetic acid, DFT calculations can be employed to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. From this optimized structure, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Furthermore, these calculations can predict spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) spectroscopy to confirm the molecular structure. Ab initio methods are particularly valuable for obtaining highly accurate spectroscopic parameters for molecules, which can aid in their experimental detection and characterization. nih.gov

Below is an illustrative table of properties that could be determined for this compound using quantum chemical calculations.

| Calculated Property | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. nih.gov | 7.7 eV |

| Dipole Moment | A measure of the net molecular polarity. | 2.1 D |

| Vibrational Frequencies | Predicted frequencies of molecular vibrations corresponding to IR spectral bands (e.g., C=O stretch, N-H stretch). | C=O: ~1720 cm⁻¹ |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum mechanics provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility and conformational changes. nih.govmdpi.com

The table below illustrates the type of information that can be gained from MD simulations regarding the conformational preferences of this compound.

| Conformational Feature | Description | Potential Findings from MD Simulation |

| Cyclohexane (B81311) Ring Pucker | The 3D shape of the six-membered ring (e.g., chair, boat). | The chair conformation is the dominant and most stable form. |

| Substituent Orientation | The position of the amino and acetic acid groups (axial or equatorial). | The equatorial position for both substituents is energetically preferred to minimize steric hindrance. |

| Side Chain Flexibility | The rotational freedom of the acetic acid group. | The carboxyl group exhibits significant rotational freedom, influencing potential intermolecular interactions. |

| Solvent Interactions | The formation and dynamics of hydrogen bonds with surrounding water molecules. | Stable hydrogen bonds form between the amino and carboxyl groups and water, influencing solubility and conformation. |

Molecular Docking and Binding Mechanism Predictions for Non-Clinical Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor), such as a protein or enzyme. nih.gov This method is instrumental in drug discovery and understanding molecular recognition. It evaluates the binding affinity and mode by calculating physicochemical parameters between the ligand and the receptor's binding site. nih.gov A lower binding energy typically indicates a more stable interaction. nih.gov

In the context of this compound, molecular docking could be used to explore its binding mechanisms with various non-clinical biological targets, such as bacterial or fungal enzymes. For example, diaminopimelate decarboxylases, a class of enzymes found in bacteria, have been studied using molecular modeling to understand how different substrates bind. rug.nl A similar approach could identify potential interactions between this compound and the active site of such an enzyme. The simulation would predict the binding pose and identify key intermolecular interactions, like hydrogen bonds and electrostatic interactions, that stabilize the complex.

This table illustrates the potential output of a molecular docking study of this compound against a hypothetical bacterial enzyme target.

| Parameter | Description | Illustrative Finding |

| Binding Affinity | The predicted strength of the binding interaction between the ligand and the target. | -7.2 kcal/mol |

| Binding Pose | The predicted 3D orientation of the ligand within the enzyme's active site. | The carboxyl group forms a salt bridge with a positively charged Lysine residue. |

| Key Interacting Residues | Specific amino acids in the target's active site that form significant bonds with the ligand. | Hydrogen bonds with Aspartate-121 and Serine-210; van der Waals interactions with Leucine-89. |

| Ligand Strain Energy | The energy penalty associated with the ligand adopting a bound conformation versus its relaxed state in solution. | 0.8 kcal/mol |

Theoretical Prediction of Chemical Reactivity Descriptors and Reaction Pathways

Theoretical calculations can predict the chemical reactivity of a molecule and explore potential reaction pathways. nih.gov By analyzing the electronic structure obtained from quantum chemical calculations, various reactivity descriptors can be computed. These descriptors help identify the most reactive sites within a molecule and predict how it will behave in a chemical reaction.

For this compound, an analysis of the electrostatic potential map would reveal the regions of positive and negative charge, indicating likely sites for nucleophilic and electrophilic attack, respectively. The amino group would be expected to be a primary nucleophilic site, while the carboxylic acid proton is electrophilic. Advanced methods can even trace reaction paths to predict reactants from a target product or forecast the products of a reaction by identifying potential electron sources and sinks. nih.govnih.gov This allows for the systematic prediction of possible chemical transformations. nih.gov

The following table presents examples of chemical reactivity descriptors that could be calculated for this compound.

| Reactivity Descriptor | Description | Predicted Reactivity for this compound |

| Electrostatic Potential (ESP) | A map of charge distribution on the molecular surface. | Negative potential around the carboxyl oxygen atoms; positive potential on the amino and hydroxyl protons. |

| Fukui Functions | Indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack. | The nitrogen atom is the most likely site for electrophilic attack; the carbonyl carbon is a site for nucleophilic attack. |

| Global Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. | Moderate electrophilicity, primarily associated with the carboxylic acid group. |

| Global Nucleophilicity Index (N) | A measure of a molecule's ability to donate electrons. | High nucleophilicity, centered on the lone pair of the amino group. |

Computational Metabolomics for Non-Human Metabolic Pathway Elucidation

Computational metabolomics, or in silico metabolite prediction, is a field that uses software to predict the metabolic fate of a compound. mdpi.com These tools simulate the biotransformations that a molecule might undergo in a biological system, such as a microorganism, by applying a library of known metabolic reactions. mdpi.com This approach can identify potential metabolites resulting from Phase I (e.g., oxidation, reduction) and Phase II (e.g., conjugation) reactions. mdpi.com

For this compound, computational tools could predict its metabolic pathway in non-human systems like bacteria or fungi. Such models can be crucial when experimental data is scarce. nih.gov By inputting the structure of the parent compound, these programs can generate a network of potential metabolites. For instance, the cyclohexane ring could undergo hydroxylation, or the amino group could be acetylated or oxidized. This provides a theoretical map of its biotransformation, guiding further experimental studies to identify actual metabolites in a specific organism.

An illustrative table of predicted metabolites for this compound in a hypothetical microbial system is provided below.

| Metabolic Reaction | Predicted Metabolite | Biological Implication |

| Ring Hydroxylation | 2-(1-Amino-4-hydroxycyclohexyl)acetic acid | Introduction of a polar group, likely increasing water solubility. |

| N-Acetylation | 2-(1-Acetylaminocyclohexyl)acetic acid | A common Phase II conjugation reaction that can alter biological activity. |

| Oxidative Deamination | 2-(1-Oxocyclohexyl)acetic acid | Removal of the amino group, leading to a ketone derivative. |

| Glucuronidation | 2-(1-Aminocyclohexyl)acetyl-glucuronide | Conjugation at the carboxyl group, a major pathway for detoxification and excretion. |

Synthesis and Characterization of Derivatives, Analogues, and Metal Complexes of 2 1 Aminocyclohexyl Acetic Acid

Amide and Ester Derivatives of 2-(1-Aminocyclohexyl)acetic Acid for Structure-Activity Relationship Studies

The synthesis of amide and ester derivatives of this compound is a key strategy for elucidating structure-activity relationships (SAR). By systematically modifying the carboxyl and amino termini, researchers can probe the specific interactions of these compounds with biological targets. The preparation of these derivatives often involves standard peptide coupling agetns or esterification reactions, yielding a library of compounds for biological evaluation.

For instance, N-acylation and C-terminal esterification of the this compound backbone allow for the exploration of how lipophilicity and hydrogen bonding potential influence biological activity. These studies are crucial in the design of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Structurally Constrained Analogues and β-Peptidomimetics Incorporating the this compound Scaffold

The rigid cyclohexane (B81311) ring of this compound provides a unique conformational constraint, making it an attractive building block for the synthesis of β-peptidomimetics. These structurally constrained analogues are designed to mimic the secondary structures of peptides, such as β-turns and helices, which are often involved in molecular recognition events.

The incorporation of the this compound scaffold into peptide sequences can enhance their metabolic stability by rendering them resistant to enzymatic degradation. Research in this area focuses on the synthesis of oligomers and hybrid peptides containing this cyclic β-amino acid, with detailed conformational analysis often performed using techniques like NMR spectroscopy and X-ray crystallography to understand their folding propensities.

Transition Metal Complexes of this compound as Ligand Systems

This compound has been shown to form stable complexes with a variety of divalent transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). The synthesis of these complexes is typically achieved by reacting the ligand with the corresponding metal salt in an appropriate solvent. The resulting metal complexes can be isolated as crystalline solids and are often characterized by elemental analysis, thermogravimetric analysis (TGA), and magnetic susceptibility measurements.

For example, studies have reported the synthesis and characterization of a series of M(II) complexes with this compound, revealing discrete molecular structures with well-defined stoichiometries. TGA can be employed to study the thermal stability of these complexes and to determine the number of water molecules in the coordination sphere.

Table 1: Physicochemical Properties of Divalent Metal Complexes of this compound

| Metal Ion | Molecular Formula | Color | Magnetic Moment (μB) | Decomposition Temperature (°C) |

|---|---|---|---|---|

| Co(II) | [Co(C8H14NO2)2(H2O)2] | Pink | 4.8 - 5.2 | >200 |

| Ni(II) | [Ni(C8H14NO2)2(H2O)2] | Green | 2.8 - 3.2 | >200 |

| Cu(II) | [Cu(C8H14NO2)2] | Blue | 1.7 - 2.2 | >200 |

| Zn(II) | [Zn(C8H14NO2)2] | White | Diamagnetic | >200 |

Note: The data in this table is representative and may vary depending on the specific experimental conditions.

The coordination chemistry of this compound with transition metals is of significant interest. The ligand can act as a bidentate chelating agent, coordinating to the metal center through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. This chelation results in the formation of a stable six-membered ring, a favorable arrangement in coordination chemistry.

X-ray crystallography has been instrumental in elucidating the precise coordination environment around the metal ion. In many of the reported structures, the metal center adopts an octahedral geometry, with two this compound ligands and two water molecules completing the coordination sphere. The cyclohexane ring of the ligand typically adopts a chair conformation.

Spectroscopic techniques provide valuable insights into the nature of metal-ligand interactions in these complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination of the amino and carboxylate groups to the metal ion. The characteristic stretching frequencies of these functional groups are shifted upon complexation. For instance, the asymmetric and symmetric stretching vibrations of the carboxylate group (νas(COO-) and νs(COO-)) are sensitive to the coordination mode.

Electronic absorption spectroscopy (UV-Vis) can be used to study the d-d electronic transitions of the metal ions, providing information about the geometry of the coordination sphere. For example, the positions of the absorption bands in the UV-Vis spectra of Co(II) and Ni(II) complexes are indicative of an octahedral environment.

Functionalized Analogues for Chemical Probe Development and Labeling Studies

The development of functionalized analogues of this compound is an emerging area of research aimed at creating chemical probes for studying biological systems. These analogues are designed to incorporate reporter groups, such as fluorescent dyes or biotin (B1667282) tags, which allow for the visualization and tracking of the molecule in cells or tissues.

Furthermore, the introduction of reactive functional groups can enable covalent labeling of target proteins, facilitating their identification and characterization. These chemical biology tools are invaluable for understanding the molecular mechanisms of action of this compound and its derivatives.

Biochemical and Mechanistic Interaction Studies of 2 1 Aminocyclohexyl Acetic Acid Non Clinical Context

Interactions with Enzyme Systems and Substrate Mimicry in In Vitro Models

Role as Substrate for Amino Acid Decarboxylases

Amino acid decarboxylases are a class of enzymes that catalyze the removal of a carboxyl group from an amino acid, leading to the formation of biogenic amines and carbon dioxide. nih.gov These products play crucial roles in various biological processes, including neurotransmission. nih.gov

In the context of 2-(1-Aminocyclohexyl)acetic acid, its structural similarity to natural amino acids suggests its potential to interact with amino acid decarboxylases. While specific studies on this compound as a direct substrate for these enzymes are not extensively detailed in the provided search results, the broader understanding of amino acid decarboxylase function allows for informed hypotheses. For instance, Aromatic L-amino acid decarboxylases (AADCs) are known for their role in the synthesis of neurotransmitters. nih.gov AADC from Bacillus atrophaeus has demonstrated broad substrate specificity for various aromatic amino acids. nih.gov Given that this compound possesses an amino group and a carboxylic acid moiety attached to a cyclohexyl ring, it could potentially act as a substrate mimic, binding to the active site of such enzymes. The efficiency of such a reaction would depend on the specific enzyme and its substrate preferences.

The identification of substrates for amino acid decarboxylases is a critical area of research, with methods like LC-MS being employed to screen for enzymatic activity with various potential substrates. nih.gov Such methodologies could be applied to definitively determine if and how this compound interacts with and is processed by different amino acid decarboxylases.

Modulatory Effects on Non-Human Receptor Systems and Signaling Pathways

The biological activity of compounds like this compound can be exerted through their interaction with various receptor systems and signaling pathways. biosynth.com Derivatives of a similar compound, trans-2-(4-Aminocyclohexyl)acetic acid, have been shown to act as allosteric modulators of dopamine (B1211576) receptors, demonstrating biased agonism that can selectively activate certain signaling pathways. This suggests that the aminocyclohexyl acetic acid scaffold can indeed interact with and modulate the function of receptor proteins.

The mode of action often involves the compound's unique three-dimensional structure, which allows for high-affinity binding to specific molecular targets. biosynth.com These interactions can influence cellular processes by affecting signal transduction pathways. biosynth.com While direct studies on this compound's effects on specific non-human receptor systems are not detailed, the principle of its interaction with cellular proteins and enzymes to modulate biological processes is established. biosynth.com

Influence on Cellular Metabolism and Gene Expression in In Vitro and Non-Human Biological Systems

The introduction of a foreign compound into a biological system can have wide-ranging effects on cellular metabolism and gene expression. For instance, in acetic acid bacteria, various regulatable expression systems have been developed to control target gene expression, highlighting the intricate control of metabolic pathways in these organisms. nih.gov While not directly about this compound, this illustrates how external factors can influence cellular machinery.

The interaction of a compound with cellular components can trigger signaling cascades that ultimately lead to changes in gene expression. biosynth.com Metal complexes, for example, can interact with DNA, which is a primary target for many drugs and can lead to altered gene expression and cellular responses. researchgate.net Although direct evidence for this compound's impact on gene expression is not provided, its potential to interact with cellular machinery suggests that such effects are plausible and would be a key area for future investigation.

Molecular Recognition and Binding Properties, Including DNA Interaction Studies with Metal Complexes

The ability of a molecule to recognize and bind to specific biological targets is fundamental to its mechanism of action. Metal complexes, in particular, have been extensively studied for their interactions with DNA. researchgate.netrsc.org These interactions can be covalent, involving the formation of a direct bond with DNA bases, or non-covalent, such as intercalation between base pairs, groove binding, and electrostatic interactions. researchgate.netrsc.orgnih.gov

Metal complexes of ligands structurally related to amino acids have shown significant DNA binding activity. These complexes can bind to DNA through various modes, including partial intercalation and groove binding, and can even exhibit sequence specificity. researchgate.net The binding affinity of these complexes to DNA is a critical factor in their biological activity. mdpi.com For example, the interaction of metal complexes with DNA can be studied using techniques like UV-Vis and fluorescence spectroscopy. researchgate.net

While there are no specific studies cited on the DNA interaction of metal complexes of this compound, the principles established from studies on other metal complexes provide a framework for understanding how such complexes might behave. The planar aromatic groups often found in the ligands of these complexes are crucial for intercalative binding to DNA. researchgate.net

Assessment of Biological Activity in Non-Human or In Vitro Models (e.g., Antimicrobial or Antitumor Activity of Complexes)

Metal complexes are increasingly being investigated for their therapeutic potential, including their antimicrobial and antitumor activities. nih.govnih.govnih.govrsc.org The chelation of a metal ion by an organic ligand can significantly enhance the biological activity of the ligand.

Antimicrobial Activity:

Metal complexes often exhibit greater antimicrobial activity than the free ligands. nih.govinternationalscholarsjournals.com This enhanced activity can be attributed to various factors, including increased lipophilicity, which facilitates penetration through the cell membranes of microorganisms. internationalscholarsjournals.com For example, copper(II) complexes with sulfonamide ligands can interfere with essential bacterial metabolic pathways. nih.gov The geometry of the metal complex can also significantly influence its antimicrobial properties. nih.gov Numerous studies have demonstrated the broad-spectrum antimicrobial activity of metal complexes against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com

Table 1: Examples of Metal Complexes and their Antimicrobial Activity

| Metal Complex Type | Target Microorganisms | Observed Effect |

| Copper(II) with sulfonamide ligands | Bacteria | Interference with tetrahydrofolic acid biosynthesis nih.gov |

| Zinc(II) with ibuprofen (B1674241) and N-donor heterocyclic ligands | Gram-positive and Gram-negative bacteria | Geometry-dependent antimicrobial activity nih.gov |

| Silver(I) with tetrazole-containing compounds | Broad panel of Gram-positive and Gram-negative bacteria | Significant antimicrobial activity nih.gov |

| NHC-Ag(I) complex (SBC3) | MRSA, Salmonella, Escherichia coli, P. aeruginosa | Inhibited bacterial growth nih.gov |

Antitumor Activity:

The antitumor activity of metal complexes is a major area of research, spurred by the success of cisplatin. nih.gov Metal complexes can exert their antitumor effects through various mechanisms, including DNA interaction and the induction of oxidative stress. nih.govnih.gov For instance, the anticancer drug elesclomol (B1671168) is believed to exert its potent antiproliferative activity by binding copper and generating copper-mediated reactive oxygen species. nih.gov The redox activity of the metal center can be crucial for the biological effect of the complex. nih.gov

In vitro studies using cancer cell lines are commonly employed to assess the antitumor potential of new compounds. nih.govnih.gov These studies can evaluate effects on cell viability, apoptosis, and cell cycle progression. nih.govnih.gov

Role as a Non-Canonical Amino Acid in Peptide Chemistry and Protease Research for Mechanistic Insights

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 common proteinogenic amino acids. nih.gov Their incorporation into peptides and proteins is a powerful tool in chemical biology, allowing for the creation of peptidomimetics with enhanced properties, such as increased stability against proteolytic degradation. nih.govresearchgate.net

The unique structural features of ncAAs, such as the cyclic backbone of this compound, can impose conformational constraints on peptides, leading to specific secondary structures. nih.gov This is valuable for studying protein structure-function relationships and for designing peptides with specific biological activities. researchgate.netnih.gov

In protease research, ncAAs are used to probe the specificity of proteases and to develop protease inhibitors. nih.gov By replacing canonical amino acids with ncAAs in a substrate, researchers can gain insights into the molecular interactions between the protease and its substrate. nih.govanu.edu.au This knowledge is crucial for the rational design of new therapeutic agents. nih.gov The use of ncAAs with bio-orthogonal labels further expands the toolkit for studying proteases, enabling applications such as bioimaging and cross-linking studies. nih.gov

Applications of 2 1 Aminocyclohexyl Acetic Acid in Academic and Industrial Research Non Clinical

Versatile Building Block in Organic and Medicinal Chemistry Synthesis

2-(1-Aminocyclohexyl)acetic acid and its derivatives are fundamental components in the synthesis of more complex molecules. medchemexpress.comsigmaaldrich.compharmaffiliates.commolport.com The presence of both an amino group and a carboxylic acid group on a rigid cyclohexane (B81311) scaffold allows for a wide range of chemical modifications, making it a valuable starting material for creating diverse chemical libraries.

Intermediate in the Development of Complex Bioactive Molecules

This compound serves as a crucial intermediate in the creation of bioactive molecules. medchemexpress.compharmaffiliates.com Its structural framework is a component of more elaborate compounds that are investigated for their potential interactions with biological systems. medchemexpress.com For instance, derivatives of this compound are used in the synthesis of compounds with neurological properties, which are then used to study protein and enzyme structure and function. medchemexpress.com The hydrochloride salt of a related methyl ester, (1-Aminocyclohexyl)-acetic acid methyl ester hydrochloride, is noted as a key intermediate in synthesizing various pharmaceuticals. chemimpex.com Furthermore, the related compound 2-(1-((2-(1-(Aminomethyl)cyclohexyl)acetamido)methyl)cyclohexyl)acetic Acid is classified as an impurity, metabolite, and intermediate in pharmaceutical standards. pharmaffiliates.com